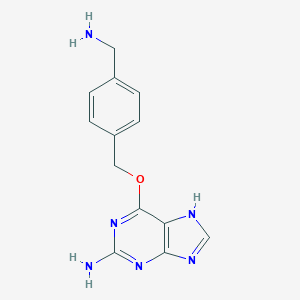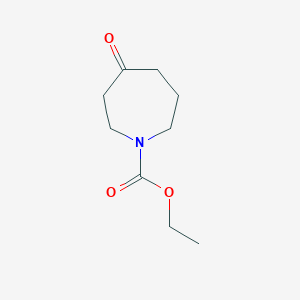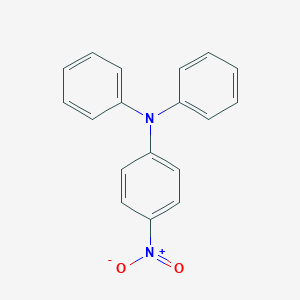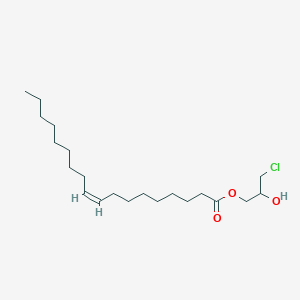
1-Oleoyl-3-chloropropanediol
Overview
Description
1-Oleoyl-3-chloropropanediol (OCP) is a chlorinated derivative of oleic acid, an unsaturated fatty acid present in animal and plant fats . It is a colorless and odorless liquid that maintains its liquid state at room temperature . It exhibits solubility in both water and organic solvents .
Synthesis Analysis
1-Oleoyl-3-chloropropanediol is used to produce the pharmaceutically active drug, clopidogrel . It is an intermediate in the synthesis of clopidogrel .
Molecular Structure Analysis
The molecular formula of 1-Oleoyl-3-chloropropanediol is C21H39ClO3 . Its IUPAC name is 3-chloro-2-hydroxypropyl (E)-octadec-9-enoate . The InChI code is 1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9+ .
Physical And Chemical Properties Analysis
1-Oleoyl-3-chloropropanediol has a molecular weight of 374.99 . It is a colorless and odorless liquid that maintains its liquid state at room temperature . It exhibits solubility in both water and organic solvents . The storage temperature is 28°C .
Scientific Research Applications
Lipid Metabolism Studies
1-Oleoyl-3-chloropropanediol is a chlorinated derivative of oleoyl propanediol. It serves as a subject for studying lipid metabolism and the biological effects of chlorinated lipids .
Cellular Membrane Interaction
The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination .
Enzymatic Processes
1-Oleoyl-3-chloropropanediol is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids .
Food Safety
This compound is used to study the potential formation of such compounds in food products undergoing processing, which may lead to the generation of process-induced contaminants .
Stereoselective Aspects
The compound’s racemic nature allows researchers to explore the stereoselective aspects of these processes, as each enantiomer may exhibit different biological activities or metabolic fates .
Chemical Contaminants
Research involving 1-Oleoyl-3-chloropropanediol enhances the understanding of chemical contaminants and their impact on food safety and human health .
Derivatization or Replacement
The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Substitution Reactions
The chlorine is a good leaving group and can undergo substitution reactions .
Safety and Hazards
Future Directions
1-Oleoyl-3-chloropropanediol is a product in the category of 3-Chloropropanediols (3-MCPD) . It has facilitated the synthesis of diverse compounds, exploration into enzyme inhibition mechanisms, and investigations of cell signaling pathways . Future research may focus on its potential applications in these areas.
Mechanism of Action
Target of Action
1-Oleoyl-3-chloropropanediol is a chlorinated derivative of oleoyl propanediol . The primary targets of this compound are the lipid metabolism and the biological effects of chlorinated lipids .
Mode of Action
The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . The compound’s racemic nature allows researchers to explore the stereoselective aspects of these processes, as each enantiomer may exhibit different biological activities or metabolic fates .
Biochemical Pathways
1-Oleoyl-3-chloropropanediol is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids . It is also used to study the potential formation of such compounds in food products undergoing processing, which may lead to the generation of process-induced contaminants .
Pharmacokinetics
The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The chlorine is a good leaving group and can undergo substitution reactions . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 1-Oleoyl-3-chloropropanediol’s action are primarily related to its impact on lipid metabolism and the biological effects of chlorinated lipids . The compound’s interaction with fatty acids and cellular membranes under the influence of chlorination can lead to various biological activities or metabolic fates .
properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYTVRTHVOZHT-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-3-chloropropanediol | |
CAS RN |
10311-82-7 | |
| Record name | 1-Oleoyl-3-chloropropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-OLEOYL-3-CHLOROPROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME300L04PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



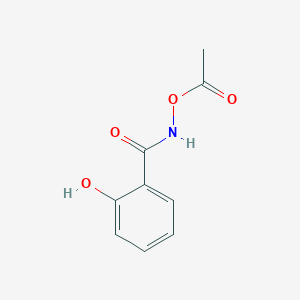
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
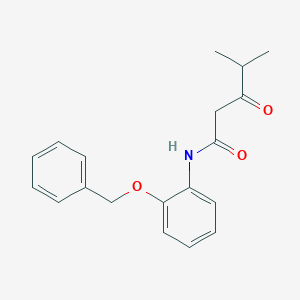
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
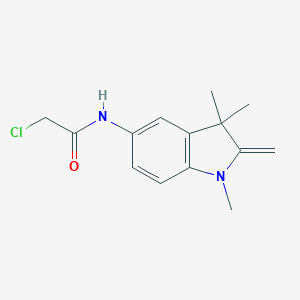

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)


